![molecular formula C16H13N3OS B2814011 2-(1H-pyrrol-1-yl)-N'-[(1Z)-(thiophen-2-yl)methylidene]benzohydrazide CAS No. 355817-92-4](/img/structure/B2814011.png)

2-(1H-pyrrol-1-yl)-N'-[(1Z)-(thiophen-2-yl)methylidene]benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

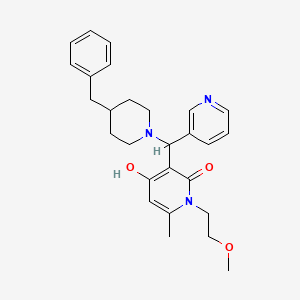

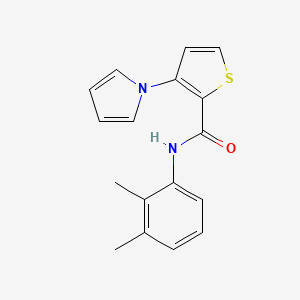

The compound “2-(1H-pyrrol-1-yl)-N’-[(1Z)-(thiophen-2-yl)methylidene]benzohydrazide” is a complex organic molecule that contains a pyrrole ring and a thiophene ring. Pyrrole is a five-membered aromatic heterocycle, like benzene and thiophene, but with one of the positions filled by a nitrogen atom . Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a flat five-membered ring containing four carbon atoms and a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and thiophene rings, along with other functional groups. The exact structure would depend on the specific locations and orientations of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrrole and thiophene rings are aromatic and relatively stable, but they can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Aplicaciones Científicas De Investigación

Synthesis and Insecticidal Assessment

Research has led to the synthesis of various heterocycles, including thiophene derivatives, which have been tested for insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This study showcases the potential of incorporating thiophene moieties into compounds for pest control applications, highlighting the chemical versatility and potential agricultural benefits of such compounds (Fadda et al., 2017).

Corrosion Inhibition

Green Synthesis and Corrosion Inhibition Study

The compound 2-amino-N′-((thiophen-2-yl)methylene)benzohydrazide has been synthesized and evaluated for its corrosion inhibition efficiency. This research demonstrates the compound's effectiveness as a corrosion inhibitor, suggesting its potential application in protecting metals and alloys in acidic environments (Singh et al., 2018).

Photomagnetic and Spin-Crossover Studies

Magnetic and Photomagnetic Study of Iron(II) Spin-Crossover Complexes

New iron(II) complexes featuring N₄O₂ coordination spheres were synthesized, showcasing spin-crossover (SCO) properties. This study is significant for the development of SCO materials, which have applications in sensors and molecular switches, demonstrating the role of such compounds in advancing materials science (Zhang et al., 2010).

Anticancer Activity

Anticancer Activity of Arylazothiazoles and Thiadiazoles

A novel series of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide was synthesized and shown to exhibit anticancer activity. This research highlights the potential therapeutic applications of these compounds in cancer treatment, underlining the importance of structural innovation in drug discovery (Gomha et al., 2015).

Antibacterial Applications

Synthesis and Antibacterial Activity of Novel Benzohydrazide Derivatives

A series of novel 4-{4-(methylamino)thieno[3,2-d]pyrimidin-2-yl}benzohydrazide derivatives were evaluated for their antibacterial activity, showing high efficacy against several bacterial strains. This study contributes to the development of new antibacterial agents, addressing the growing concern over antibiotic resistance (Giri et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-pyrrol-1-yl-N-[(Z)-thiophen-2-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-16(18-17-12-13-6-5-11-21-13)14-7-1-2-8-15(14)19-9-3-4-10-19/h1-12H,(H,18,20)/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCYTOCOOFBVJY-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CS2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N/N=C\C2=CC=CS2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrrol-1-yl)-N'-[(1Z)-(thiophen-2-yl)methylidene]benzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohex-3-en-1-yl(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2813933.png)

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2813936.png)

![N-cyclohexyl-2-(4-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2813939.png)

![1-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]phthalazine](/img/structure/B2813944.png)

![3-Isopropylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2813947.png)

![Imidazo[1,5-a]pyridin-6-amine](/img/structure/B2813948.png)

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2813949.png)